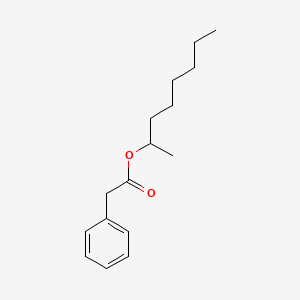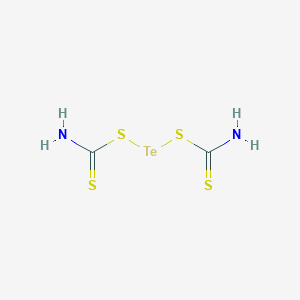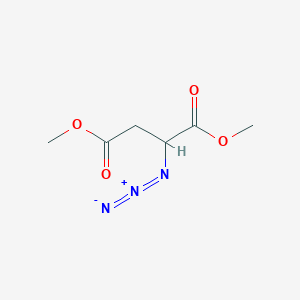
Dimethyl 2-azidobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-azidobutanedioate is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-azidobutanedioate can be synthesized through several methods. One common approach involves the azidonation of dimethyl butanedioate. This reaction typically requires the use of azide transfer reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild conditions . The reaction proceeds smoothly, yielding the desired azide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azidonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-azidobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups, such as amines, through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines are commonly used.
Cycloaddition: Catalysts such as copper(I) are often employed.
Reduction: Triphenylphosphine or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted butanedioates.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-azidobutanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 2-azidobutanedioate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The compound’s reactivity makes it a valuable tool in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-azidopropanedioate
- Dimethyl 2-azidopentanedioate
- Dimethyl 2-azidohexanedioate
Uniqueness
Dimethyl 2-azidobutanedioate is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
90237-76-6 |
|---|---|
Molekularformel |
C6H9N3O4 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
dimethyl 2-azidobutanedioate |
InChI |
InChI=1S/C6H9N3O4/c1-12-5(10)3-4(8-9-7)6(11)13-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
GQTJDRJZRSVDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)

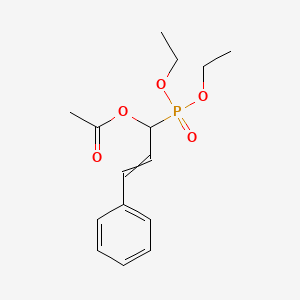
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
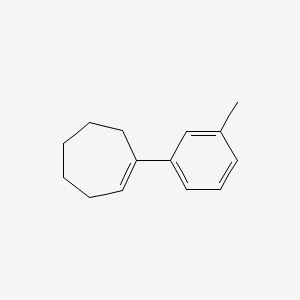

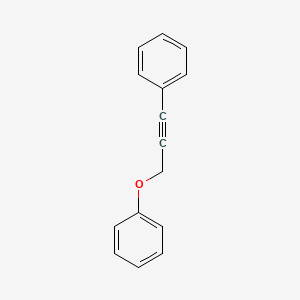
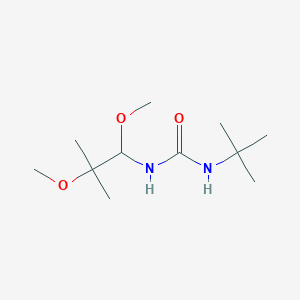
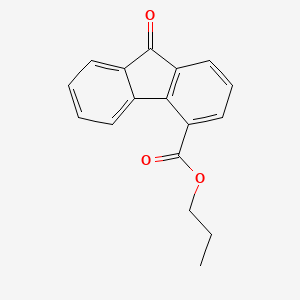
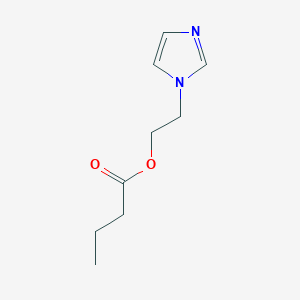
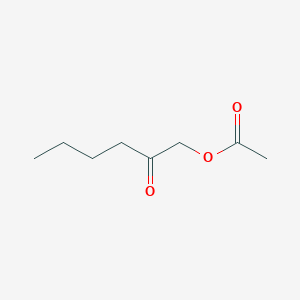
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
